(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 3-methylisoquinoline in the presence of a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction is carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of high-pressure hydrogenation reactors and advanced chiral catalysts. The final product is then purified through crystallization or chromatography to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be reduced further to form fully saturated tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.
Scientific Research Applications
(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter pathways and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter pathways by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: The enantiomer of the compound, with different biological activity.
Tetrahydroisoquinoline: The parent compound, lacking the methyl group at the 3-position.
N-Methyl tetrahydroisoquinoline: A derivative with a methyl group on the nitrogen atom.
Uniqueness: (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other derivatives. This makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective pharmaceuticals.
Properties
Molecular Formula |
C10H14ClN |
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Molecular Weight |
183.68 g/mol |
IUPAC Name |
(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
RMMOKSHDKADJNC-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2CN1.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
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